molecular formula C23H27NO7 B1234452 3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one

3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one

Cat. No. B1234452
M. Wt: 429.5 g/mol
InChI Key: JRNZEKJOUABUSM-IERDGZPVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one is a member of chromones.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been synthesized through various methods, including an efficient one-pot approach for related benzopyran derivatives (Bade & Vedula, 2015). The methodology highlights mild reaction conditions and good product yields, indicating potential for large-scale production.

Biological Activities and Applications

  • The compound's related derivatives demonstrate selective cytotoxicity against certain cancer cell lines, suggesting potential as an anti-tumor agent (Mo et al., 2004). This aspect could be crucial for developing new cancer therapies.
  • Another study found benzopyran compounds, similar in structure, to possess anti-tumor activities, particularly against breast, CNS, and colon cancer cell lines (Jurd, 1996). These findings further support the potential therapeutic applications of these compounds in oncology.

Structural and Mechanistic Insights

  • Research on related benzopyran compounds has provided valuable insights into their crystallographic properties and possible biogenetic formations (Salam et al., 2021). Understanding the structural nuances can aid in tailoring these compounds for specific therapeutic uses.

Potential Neuroprotective Effects

  • A study on KR-31543, a related benzopyran compound, suggests potential neuroprotective properties for ischemia-reperfusion damage (Kim et al., 2002). This could be an avenue for developing treatments for neurodegenerative diseases or stroke recovery.

properties

Product Name

3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one

Molecular Formula

C23H27NO7

Molecular Weight

429.5 g/mol

IUPAC Name

3-[(2S,4S)-2-(4-hydroxybutoxy)-6-(morpholine-4-carbonyl)-3,4-dihydro-2H-pyran-4-yl]chromen-4-one

InChI

InChI=1S/C23H27NO7/c25-9-3-4-10-29-21-14-16(13-20(31-21)23(27)24-7-11-28-12-8-24)18-15-30-19-6-2-1-5-17(19)22(18)26/h1-2,5-6,13,15-16,21,25H,3-4,7-12,14H2/t16-,21+/m1/s1

InChI Key

JRNZEKJOUABUSM-IERDGZPVSA-N

Isomeric SMILES

C1COCCN1C(=O)C2=C[C@H](C[C@H](O2)OCCCCO)C3=COC4=CC=CC=C4C3=O

Canonical SMILES

C1COCCN1C(=O)C2=CC(CC(O2)OCCCCO)C3=COC4=CC=CC=C4C3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one
Reactant of Route 2
3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one
Reactant of Route 3
3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one
Reactant of Route 4
3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one
Reactant of Route 5
Reactant of Route 5
3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one
Reactant of Route 6
3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.